molecular formula C26H25NO2 B14786296 Methyl 4-(tritylamino)cyclopentene-1-carboxylate

Methyl 4-(tritylamino)cyclopentene-1-carboxylate

Cat. No.: B14786296
M. Wt: 383.5 g/mol
InChI Key: AOYXUIVZWKSQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(tritylamino)cyclopentene-1-carboxylate is a complex organic compound with the molecular formula C26H25NO2. It features a cyclopentene ring substituted with a tritylamino group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(tritylamino)cyclopentene-1-carboxylate typically involves the reaction of cyclopentene derivatives with tritylamine and subsequent esterification. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Addition Reactions: Various nucleophiles and electrophiles.

    Deprotection: Specific reagents depending on the protecting group used.

Major Products:

    Hydrolysis: Carboxylic acid.

    Addition Reactions: Various substituted cyclopentene derivatives.

    Deprotection: Primary amine.

Scientific Research Applications

Methyl 4-(tritylamino)cyclopentene-1-carboxylate has diverse applications in scientific research due to its unique structure:

Mechanism of Action

The mechanism of action of Methyl 4-(tritylamino)cyclopentene-1-carboxylate involves its interaction with various molecular targets and pathways. The tritylamino group can influence the compound’s reactivity and solubility, while the cyclopentene ring can participate in various chemical reactions. The methyl ester group can be hydrolyzed to yield a carboxylic acid, allowing further modification of the molecule.

Properties

IUPAC Name

methyl 4-(tritylamino)cyclopentene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,27H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYXUIVZWKSQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC(C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.